molecular formula C6H5BBrClO3 B13992659 (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid

(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid

Cat. No.: B13992659
M. Wt: 251.27 g/mol
InChI Key: SMRWYICBLKDWCZ-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group is activated by a base, enhancing the polarization of the organic ligand and facilitating transmetallation with a palladium catalyst . This results in the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison: (4-Bromo-2-chloro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C6H5BBrClO3

Molecular Weight

251.27 g/mol

IUPAC Name

(4-bromo-2-chloro-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BBrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10-12H

InChI Key

SMRWYICBLKDWCZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)O)(O)O

Origin of Product

United States

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